(5E)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H18N2O4S2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is 462.07079941 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against selected bacteria and fungi. These compounds have shown significant biological activity, with some demonstrating potent effects against microbial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and fungal strains including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) of these compounds is confirmed through chemical and spectral analyses, indicating their potential as therapeutic agents in treating infections caused by these pathogens (Samadhiya et al., 2014); (Deep et al., 2014).
Antitubercular Activity
Some thiazolidinone compounds have been screened for their antitubercular activity against Mycobacterium tuberculosis. The studies suggest that these derivatives can inhibit the growth of tuberculosis bacteria, highlighting their potential as antitubercular agents. The efficacy of these compounds is validated through their synthesis using conventional methods and their structural confirmation via spectral analysis (Samadhiya et al., 2014).
Anticancer Properties
Research on thiazolidinone derivatives has also explored their anticancer activity. Certain compounds have been identified to induce apoptosis in cancer cells selectively without affecting normal cells. This selectivity, which is independent of P-glycoprotein status, makes these derivatives promising candidates for the treatment of refractory cancers overexpressing P-glycoprotein. The structural diversity among these compounds allows for the exploration of various mechanisms of action against different cancer cell lines, further underscoring the therapeutic potential of thiazolidinone derivatives in oncology (Wu et al., 2006).
Supramolecular Chemistry Applications
Thiazolidinone derivatives exhibit interesting supramolecular self-assembly properties driven by hydrogen bonding and diverse π-hole interactions. These assemblies are analyzed using a combination of Density Functional Theory (DFT) calculations and experimental methods, suggesting applications in materials science for the development of novel molecular assemblies with potential electronic, photonic, or catalytic uses (Andleeb et al., 2017).
Properties
IUPAC Name |
(5E)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c1-16-7-5-6-8-17(16)15-30-21-12-11-20(26(28)29)13-18(21)14-22-23(27)25(24(31)32-22)19-9-3-2-4-10-19/h2-14H,15H2,1H3/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOJNKIBAZFZAM-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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